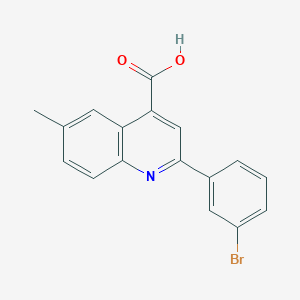

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid

Beschreibung

Chemical Structure and Properties 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid (CAS: 725687-88-7) is a quinoline derivative with a molecular formula of C₁₇H₁₂BrNO₂ and a molecular weight of 342.2 g/mol . Its structure features:

- A quinoline core with substituents at positions 2, 4, and 5.

- A methyl group at position 6, enhancing steric stability.

- A carboxylic acid at position 4, influencing solubility and ionization state.

This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as kinases and receptors.

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSINEIFLWDUHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215760 | |

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725687-88-7 | |

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725687-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura vs. Friedel-Crafts

The Suzuki-Miyaura method is preferred for its precision in forming carbon-carbon bonds, particularly for aryl-aryl couplings. However, the use of palladium catalysts raises costs. In contrast, the Friedel-Crafts approach (CN102850269A) avoids noble metals but relies on hazardous reagents like POCl₃, necessitating stringent safety protocols.

Borate-Mediated Coupling

The borate-mediated method (EP0351889B1) offers a scalable alternative, especially for industrial production. The reaction’s high yield (85%) and simplicity make it attractive, though anhydrous conditions are critical to avoid side reactions.

Pfitzinger Reaction

While the Pfitzinger reaction is atom-economical, its applicability is limited to specific isatin and ketone combinations. This restricts its use for synthesizing complex derivatives like 2-(3-bromophenyl)-6-methylquinoline-4-carboxylic acid.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering its electronic properties.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Oxidation: Oxidizing

Biologische Aktivität

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₁₇H₁₂BrN₁O₂

- Molecular Weight : 342.19 g/mol

- CAS Number : 725687-88-7

The biological activity of 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to engage with specific enzymes and receptors, influencing cellular pathways associated with cancer proliferation and apoptosis.

Research indicates that quinoline derivatives often exert their effects through:

- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell signaling pathways.

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, particularly at the G1 phase, thereby preventing further cell division.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells, enhancing its anticancer properties.

Anticancer Activity

A study evaluated the anticancer properties of various quinoline derivatives, including 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid. The results indicated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 168.78 | Cell cycle arrest at G1 phase; apoptosis induction |

| T-24 | 257.87 | Cell cycle arrest; apoptosis |

Apoptosis Induction

Flow cytometric analysis revealed that treatment with 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid led to an increase in apoptotic cells compared to control treatments:

| Viability Status | Control (%) | Compound (%) |

|---|---|---|

| Intact cells | 98.48 | 97.83 |

| Early apoptosis | 0.08 | 0.10 |

| Late apoptosis | 0.68 | 0.81 |

| Necrosis | 0.76 | 1.26 |

| Total death | 1.52 | 2.16 |

Case Studies

-

Cell Cycle Analysis :

- A detailed investigation into the effects of the compound on the MCF-7 cell line highlighted a significant shift in cell cycle distribution following treatment. The percentage of cells in the G1 phase increased from 51.45% in control groups to 60.68% post-treatment.

-

Kinase Inhibition Studies :

- Kinase panel assays demonstrated that the compound selectively inhibited several kinases critical for tumor growth and survival, suggesting its potential as a lead compound for developing targeted cancer therapies.

Wissenschaftliche Forschungsanwendungen

Overview

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a bromophenyl group and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, especially anticancer properties.

Anticancer Properties

Research has demonstrated that 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action primarily involves:

- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases that are crucial for cancer cell signaling pathways.

- Cell Cycle Arrest : It induces cell cycle arrest, particularly at the G1 phase, preventing further division of cancer cells.

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which enhances its anticancer efficacy.

Case Studies

-

Cytotoxicity Assays : A study evaluated the compound's effects on MCF-7 (breast cancer) and T-24 (bladder cancer) cell lines, revealing IC50 values of 168.78 µM and 257.87 µM, respectively. The mechanisms identified include cell cycle arrest and apoptosis induction.

Cell Line IC50 (µM) Mechanism MCF-7 168.78 G1 phase arrest; apoptosis induction T-24 257.87 Cell cycle arrest; apoptosis -

Flow Cytometric Analysis : Treatment with the compound led to an increase in apoptotic cells compared to control treatments:

Viability Status Control (%) Compound (%) Intact cells 98.48 97.83 Early apoptosis 0.08 0.10 Late apoptosis 0.68 0.81 Necrosis 0.76 1.26 Total death 1.52 2.16 - Cell Cycle Analysis : In MCF-7 cells, treatment resulted in a significant shift in cell cycle distribution, increasing the percentage of cells in the G1 phase from 51.45% to 60.68%.

- Kinase Inhibition Studies : Kinase panel assays indicated selective inhibition of several kinases critical for tumor growth, suggesting that this compound could serve as a lead for developing targeted cancer therapies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Analysis:

Substituent Position and Electronic Effects Bromophenyl Position: The target compound’s 3-bromophenyl group (vs. 4-bromo in ) alters dipole moments and binding interactions. The 3-position may favor specific hydrophobic pockets in enzymes . Methoxy vs. Bromo: Methoxy groups in are electron-donating, increasing electron density on the quinoline ring, whereas bromine is electron-withdrawing, enhancing electrophilicity .

Functional Group Modifications

- Carboxylic Acid vs. Ester : The ester derivative improves membrane permeability but requires metabolic activation to the active carboxylic acid form. The acid group in the target compound enhances water solubility and ionic interactions .

Biological Activity Kinase Inhibition: Quinazoline analogs (e.g., 8-fluoroquinazoline-4-carboxylic acid in ) show Aurora A kinase inhibition, but quinoline derivatives like the target compound may exhibit distinct selectivity due to core structure differences. Cytotoxicity: Bromine’s position (3 vs. 4) and additional substituents (e.g., trifluoromethyl in ) influence cytotoxicity profiles. For example, dual bromine substitution may enhance potency but also toxicity.

Theoretical Insights DFT Studies: Computational models suggest bromophenyl groups stabilize charge distribution on the quinoline ring, affecting redox properties and binding affinities .

Q & A

Q. Q1. What are the key synthetic routes for 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization. Evidence from analogous quinoline syntheses (e.g., using palladium/copper catalysts in DMF/toluene) suggests optimizing temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) to improve yield . Bromophenyl substituents may require inert atmospheres to prevent dehalogenation. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity. Comparative studies with 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid (C13H10BrNO2) highlight the impact of steric hindrance from substituents on cyclization efficiency .

Advanced Characterization Techniques

Q. Q2. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and electronic properties?

- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, quinoline ring vibrations ~1600 cm⁻¹) .

- DFT Calculations : B3LYP/6-31G(d) basis sets predict vibrational modes, HOMO-LUMO gaps, and charge distribution, validated against experimental spectra .

- NMR (¹H/¹³C) : The bromophenyl group’s deshielding effect (δ 7.5–8.0 ppm for aromatic protons) distinguishes it from non-halogenated analogs.

- X-ray Crystallography : Resolves steric effects of the 6-methyl and 3-bromophenyl groups on molecular packing .

Biological Activity Screening

Q. Q3. How should researchers design assays to evaluate its potential antimicrobial or anticancer activity?

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) and fungal strains. Compare with 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid derivatives, which show IC₅₀ values <10 µM in some cancer cell lines .

- Targeted Studies : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. Molecular docking (AutoDock Vina) predicts binding affinity to active sites, guided by the compound’s planar quinoline core .

Computational Modeling and SAR

Q. Q4. How can DFT and molecular dynamics (MD) simulations elucidate structure-activity relationships (SAR)?

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. NBO analysis reveals intramolecular charge transfer between the bromophenyl group and quinoline ring .

- MD Simulations : Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of interactions with biological targets. Compare with 6-Amino-2-methylquinoline-4-carboxylic acid’s binding modes .

Handling and Stability

Q. Q5. What precautions are critical for handling brominated quinoline derivatives in laboratory settings?

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and bromine loss .

- Safety : Use PPE (gloves, goggles) and fume hoods. Avoid skin contact, as brominated aromatics may cause irritation (evidence from 3-Bromophenylacetic acid handling) .

- Degradation : Monitor via HPLC for dehalogenation byproducts (e.g., debrominated quinoline) under prolonged light exposure .

Addressing Data Contradictions

Q. Q6. How should researchers resolve discrepancies in reported synthetic yields or reaction conditions?

- Statistical Optimization : Apply DoE (Design of Experiments) to evaluate the impact of variables (e.g., solvent polarity, catalyst type). For example, toluene vs. DMF may alter yields by 15–20% in palladium-catalyzed reactions .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid) to identify substituent-specific trends .

Substituent Effects on Reactivity

Q. Q7. How does the 3-bromophenyl group influence reactivity compared to chloro or methoxy analogs?

- Electron-Withdrawing Effect : The bromine atom decreases electron density at the quinoline ring, slowing electrophilic substitution but enhancing nucleophilic attack at the 4-carboxylic acid position .

- Steric Effects : Compared to 2-(4-Chlorophenyl) analogs, the 3-bromophenyl group introduces ortho-position steric hindrance, affecting coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.